2-Ethyl-4-methylhexan-1-ol
CAS No.: 66794-06-7
Cat. No.: VC19357871
Molecular Formula: C9H20O
Molecular Weight: 144.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66794-06-7 |
|---|---|
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol |
| IUPAC Name | 2-ethyl-4-methylhexan-1-ol |
| Standard InChI | InChI=1S/C9H20O/c1-4-8(3)6-9(5-2)7-10/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | NRZVENBFUFCASY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CC(CC)CO |
Introduction
Molecular Structure and Nomenclature
2-Ethyl-4-methylhexan-1-ol (systematic IUPAC name: 2-ethyl-4-methylhexan-1-ol) belongs to the class of aliphatic alcohols with a six-carbon backbone. Its structure features:
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A hydroxyl group (-OH) at position 1.
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An ethyl substituent (-CHCH) at position 2.
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A methyl group (-CH) at position 4.
The molecular formula is CHO, with a molecular weight of 144.25 g/mol . This branching pattern influences its physical properties, such as boiling point and solubility, by reducing molecular symmetry and altering intermolecular forces.
Physicochemical Properties
Though direct measurements for 2-ethyl-4-methylhexan-1-ol are unavailable, data from analogous alcohols provide reasonable estimates:
The compound’s low water solubility and moderate LogP suggest preferential solubility in organic solvents like ethanol or ether, consistent with trends observed in 2-ethyl-3-methylhexan-1-ol and 2-ethyl-4-methylpentan-1-ol .
Synthetic Pathways
Reduction of Corresponding Aldehydes
A plausible route involves the reduction of 2-ethyl-4-methylhexanal using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH):
This method, validated for 2-methylhexan-1-ol synthesis, typically proceeds under mild conditions (0–25°C) with yields exceeding 80%.
Hydroformylation-Hydrogenation Sequence
Industrial-scale production could mirror the hydroformylation of 1-pentene to form 2-ethylhexanal, followed by hydrogenation:
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Hydroformylation:
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Hydrogenation:
This two-step approach, analogous to 2-methylhexan-1-ol production, benefits from scalable reactor designs and high purity outputs.
Stability and Reactivity
Thermal Stability
Branched alcohols generally exhibit decomposition temperatures above 200°C. For 2-ethyl-4-methylhexan-1-ol, thermal degradation likely begins near 210°C, producing alkenes and water via dehydration:
This behavior aligns with 2-ethyl-3-methylhexan-1-ol’s stability profile .
Acid-Base Behavior
The hydroxyl group’s pKa is estimated at 15.0–15.2, slightly lower than linear alcohols due to steric hindrance from branching . This impacts its reactivity in esterification and etherification reactions.
Industrial Applications (Theoretical)
Specialty Solvents
The compound’s balanced hydrophobicity and branching make it a candidate for high-boiling-point solvents in:
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Coatings formulations requiring slow evaporation rates.
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Extraction processes for nonpolar organics.
Polymer Plasticizers
As a potential phthalate alternative, 2-ethyl-4-methylhexan-1-ol could serve as a diester precursor (e.g., with phthalic anhydride) to enhance PVC flexibility.
Flavor/Fragrance Intermediates
Oxidation products (e.g., 2-ethyl-4-methylhexanal) may contribute to citrus or floral notes in perfumery, though toxicity studies would be prerequisite.
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